ethyl 1-[6-ethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxylate ethyl 1-[6-ethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 895642-36-1
VCID: VC4707666
InChI: InChI=1S/C26H30N2O6S/c1-4-33-20-8-11-23-22(16-20)25(28-14-12-18(13-15-28)26(29)34-5-2)24(17-27-23)35(30,31)21-9-6-19(32-3)7-10-21/h6-11,16-18H,4-5,12-15H2,1-3H3
SMILES: CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)OC)N4CCC(CC4)C(=O)OCC
Molecular Formula: C26H30N2O6S
Molecular Weight: 498.59

ethyl 1-[6-ethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxylate

CAS No.: 895642-36-1

Cat. No.: VC4707666

Molecular Formula: C26H30N2O6S

Molecular Weight: 498.59

* For research use only. Not for human or veterinary use.

ethyl 1-[6-ethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxylate - 895642-36-1

Specification

CAS No. 895642-36-1
Molecular Formula C26H30N2O6S
Molecular Weight 498.59
IUPAC Name ethyl 1-[6-ethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-yl]piperidine-4-carboxylate
Standard InChI InChI=1S/C26H30N2O6S/c1-4-33-20-8-11-23-22(16-20)25(28-14-12-18(13-15-28)26(29)34-5-2)24(17-27-23)35(30,31)21-9-6-19(32-3)7-10-21/h6-11,16-18H,4-5,12-15H2,1-3H3
Standard InChI Key BFKZKKCYBVZDRD-UHFFFAOYSA-N
SMILES CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)OC)N4CCC(CC4)C(=O)OCC

Introduction

Ethyl 1-[6-ethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxylate is a complex organic compound belonging to the quinoline derivatives family. This compound is of significant interest in medicinal chemistry due to its intricate structure, which includes multiple functional groups such as an ethoxy group, a methoxybenzenesulfonyl moiety, and a piperidine ring. The compound's CAS number is 895642-36-1, and it is referenced in various chemical databases like PubChem.

Synthesis

The synthesis of ethyl 1-[6-ethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxylate involves several key steps that require careful control of reaction conditions to ensure high yields and purity of the desired compound. These steps typically involve the formation of the quinoline core, introduction of the ethoxy group, sulfonylation, and piperidine substitution.

Biological Applications

Quinoline derivatives, including ethyl 1-[6-ethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxylate, are known for their diverse biological activities. These compounds have potential applications in the development of therapeutic agents, particularly due to their antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action for ethyl 1-[6-ethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxylate involves interactions with specific molecular targets within cells. It is believed to modulate cellular pathways by inhibiting certain enzymes or receptors, thereby affecting various biological processes. Current research is focused on identifying these molecular targets and elucidating the precise pathways involved in its action.

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